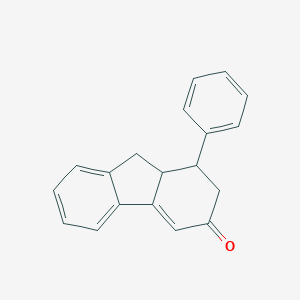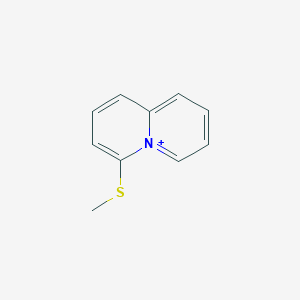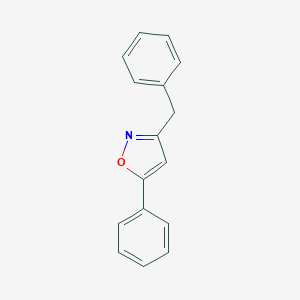![molecular formula C19H18N2O4 B289843 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone, also known as TMQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. TMQ is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its ability to activate the Nrf2/ARE signaling pathway. This pathway is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone activates this pathway, leading to an increase in the expression of these genes and a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have several biochemical and physiological effects. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can reduce oxidative stress and inflammation in the brain, leading to neuroprotection. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can also reduce the symptoms of schizophrenia, suggesting that it may have antipsychotic effects. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in lab experiments is its ability to activate the Nrf2/ARE signaling pathway, which can lead to an increase in the expression of antioxidant and anti-inflammatory genes. This can be useful in studying the effects of oxidative stress and inflammation on various diseases. However, one limitation of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in scientific research. One direction is the study of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Additionally, the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a promising compound that could have significant implications for the treatment of various diseases.
Synthesemethoden
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, but the most common method involves the reaction between 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzyl cyanide in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent such as iron powder to obtain 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Other methods of synthesis include the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzyl bromide in the presence of a base catalyst, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have antipsychotic effects and can reduce the symptoms of schizophrenia.
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-12(11-17(24-2)18(16)25-3)8-9-15-19(22)21-14-7-5-4-6-13(14)20-15/h4-11H,1-3H3,(H,21,22)/b9-8+ |
InChI-Schlüssel |
IYFOEFIIERNTJZ-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)